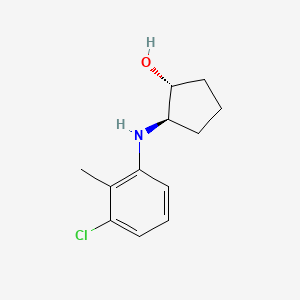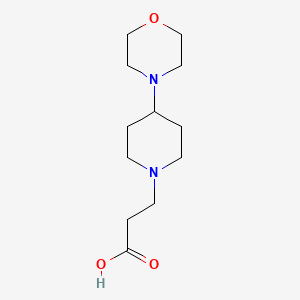
3-(4-Morpholinopiperidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Morpholinopiperidin-1-yl)propanoic acid is a complex organic compound that features a morpholine ring fused with a piperidine ring, connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinopiperidin-1-yl)propanoic acid typically involves the reaction of morpholine and piperidine derivatives with propanoic acid or its derivatives. One common method includes the nucleophilic substitution reaction where a morpholine derivative reacts with a piperidine derivative in the presence of a base, followed by the addition of propanoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may involve multiple steps, including purification stages such as crystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Morpholinopiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(4-Morpholinopiperidin-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 3-(4-Morpholinopiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- Naproxen Impurity B
- Naproxen USP Reference Standard
Uniqueness
3-(4-Morpholinopiperidin-1-yl)propanoic acid stands out due to its unique combination of a morpholine and piperidine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
3-(4-morpholin-4-ylpiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H22N2O3/c15-12(16)3-6-13-4-1-11(2-5-13)14-7-9-17-10-8-14/h11H,1-10H2,(H,15,16) |
InChI-Schlüssel |
DOTBTJLOJMUSBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2CCOCC2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



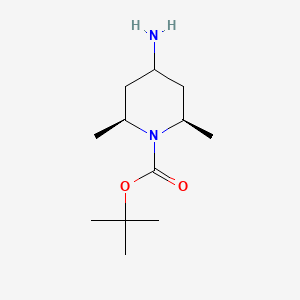

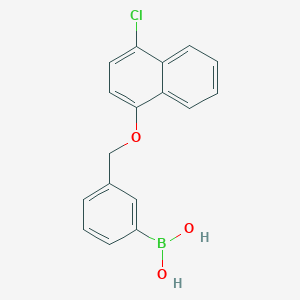
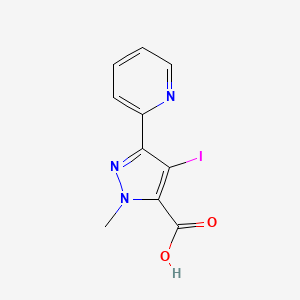


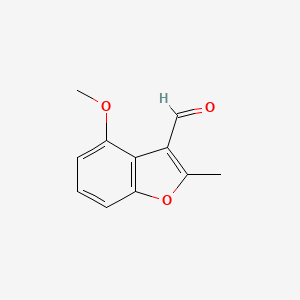

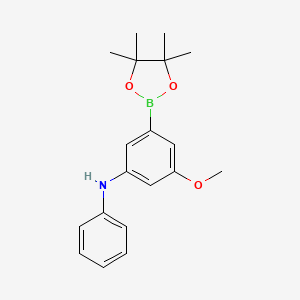
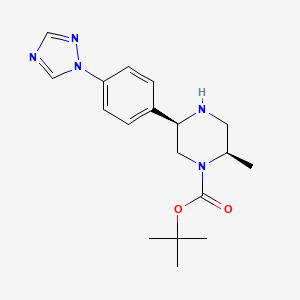

![2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13349667.png)
